molecular formula C8H6BrNS B2616136 6-Bromobenzo[b]thiophen-2-amine CAS No. 739362-50-6

6-Bromobenzo[b]thiophen-2-amine

Cat. No.: B2616136
CAS No.: 739362-50-6
M. Wt: 228.11
InChI Key: ZDKHTZYKKXVACO-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophen-2-amine is a heterocyclic compound with the molecular formula C8H6BrNS. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 6th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[b]thiophen-2-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method is the electrophilic bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromobenzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with protein function .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the bromine and amine substitutions.

    6-Chlorobenzo[b]thiophen-2-amine: Similar structure with a chlorine atom instead of bromine.

    2-Aminobenzo[b]thiophene: Lacks the bromine substitution.

Uniqueness

6-Bromobenzo[b]thiophen-2-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilic properties, making it suitable for further functionalization, while the amine group provides nucleophilic sites for various reactions .

Properties

IUPAC Name

6-bromo-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKHTZYKKXVACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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